Mercaptoacetyl glycyl glycine
Description
Historical Evolution in Chelation Science
The development of Mercaptoacetyl glycyl glycine (B1666218) (MAG3) emerged from the need for improved radiopharmaceutical agents for renal function studies. iaea.orgnih.gov It was introduced as a modern substitute for ortho-iodohippurate (OIH), which was a standard agent for assessing renal plasma flow. nih.govresearchgate.net Research efforts focused on creating a technetium-99m (Tc-99m) labeled agent that could offer superior imaging characteristics and more efficient renal clearance. nih.govresearchgate.net
The synthesis and application of MAG3 represented a significant advancement in chelation technology for nuclear medicine. Early methods involved the synthesis of a precursor, S-benzoyl-mercaptoacetyl glycyl glycylglycine (B550881) (Bz-MAG3). iaea.org In this precursor, the thiol group is protected by a benzoyl group. nih.gov This protection is crucial because the subsequent labeling process with Tc-99m requires harsh conditions, such as high pH or boiling temperatures, to remove the protecting group and allow the formation of the stable Tc-99m-MAG3 complex. iaea.orgnih.gov This process typically involves a reducing agent, like stannous chloride, to facilitate the chelation of technetium. google.comiaea.org
The utility of MAG3 was further expanded when it was developed as a bifunctional chelator. nih.govdiva-portal.org Researchers synthesized an N-hydroxysuccinimide ester of MAG3 (NHS-MAG3), allowing it to be conjugated to biologically important molecules such as proteins, peptides, and DNA. nih.govdiva-portal.org This evolution enabled the site-specific labeling of targeting molecules, such as Affibody molecules that bind to specific receptors on tumors, thereby broadening the application of MAG3 from renal imaging to targeted molecular imaging in oncology research. diva-portal.org
Fundamental Principles of Chemical Chelation Relevant to Oligopeptides
Chelation is a chemical process involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. wikipedia.org The ligand, referred to as a chelating agent or chelator, forms a ring-like structure with the metal ion, called a chelate. nih.govvedantu.com This ring formation leads to a significantly more stable complex compared to bonding with monodentate ligands (ligands that form only one bond), a phenomenon known as the chelate effect. wikipedia.orgvedantu.com
Oligopeptides, like Mercaptoacetyl glycyl glycine, are particularly effective chelators due to their structure. Key principles governing their chelating ability include:
Presence of Donor Atoms: The effectiveness of a chelator is determined by the presence of donor atoms, which are atoms that have lone pairs of electrons to donate to the metal ion. In peptides, these are typically nitrogen (from amide groups and the N-terminus), oxygen (from carboxyl groups and carbonyls), and sulfur (from thiol groups in amino acids like cysteine or, in this case, the mercaptoacetyl group). nih.govrsc.org this compound is an N3S ligand, meaning it provides three nitrogen atoms and one sulfur atom to coordinate with a metal like technetium. pharmacylibrary.com
Ring Formation: The spatial arrangement of these donor atoms allows the oligopeptide to wrap around a central metal ion, forming stable five- or six-membered rings. vedantu.com The structure of MAG3 is optimized to form a stable complex with the oxotechnetium(V) core, [Tc=O]3+. pharmacylibrary.com
Dependence on Amino Acid Composition: The metal-chelating capacity of a peptide is highly dependent on its amino acid sequence. rsc.org While MAG3 uses glycine, a simple amino acid, other research has explored substituting glycine with more hydrophilic amino acids like serine to modify the biological distribution of the resulting radiolabeled molecule. nih.gov
Influence of pH: The formation and stability of a chelate are influenced by pH. Most chelating agents are less stable at low pH, while at high pH, the metal ion may precipitate as an insoluble hydroxide (B78521), making it less available for chelation. nih.gov The labeling of MAG3 with Tc-99m is typically carried out at an alkaline pH to facilitate the deprotection of the thiol group and ensure stable complex formation. iaea.org
The combination of a thiol group and the peptide backbone in this compound provides a robust framework for securely binding metal ions, a fundamental reason for its success and enduring relevance in chelation science. pharmacylibrary.com
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H10N2O4S |
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid |
| CAS Number | 66516-08-3 |
| Data sourced from PubChem CID 9817970 nih.gov |
Table 2: Research Findings on Renal Clearance
| Radiotracer | Clearance in Rats (ml/min/100 g) | Extraction Efficiency |
| [99mTc]MAG3 | 2.84 | 85% |
| ortho-iodohippurate (OIH) | 2.17 | 69% |
| [125I]iothalamate | 1.29 | 39% |
| Data from a comparative study on renal characteristics. researchgate.net |
Structure
2D Structure
Properties
CAS No. |
66516-08-3 |
|---|---|
Molecular Formula |
C6H10N2O4S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C6H10N2O4S/c9-4(8-2-6(11)12)1-7-5(10)3-13/h13H,1-3H2,(H,7,10)(H,8,9)(H,11,12) |
InChI Key |
VRDXYRIUHRFBGD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CS |
Origin of Product |
United States |
Synthetic Methodologies for Mercaptoacetyl Glycyl Glycine and Its Precursors
Classical Organic Synthesis Routes
Classical solution-phase synthesis provides foundational methods for preparing key precursors of MAG3. These routes typically involve the coupling of a protected mercaptoacetic acid moiety with the tripeptide triglycine (B1329560). The choice of the thiol-protecting group, commonly acetyl or benzoyl, is crucial as it dictates the conditions required for its subsequent removal.
The synthesis of S-Acetyl-MAG3 is a common route that utilizes an acetyl group to protect the reactive sulfhydryl group. The acetyl group is advantageous as it can be removed under milder conditions compared to other protecting groups like benzoyl. mdpi.com
A modified synthesis involves dissolving triglycine in deionized water with sodium bicarbonate to create a clear, alkaline solution at an elevated temperature (60 °C). mdpi.com To this solution, S-acetylthioglycolic acid (SATA) is added portion-wise. mdpi.com The reaction of triglycine with SATA in the absence of moisture leads to the formation of S-acetyl-MAG3. mdpi.com Spectroscopic analysis using 1H-NMR can be used to confirm the structure of the synthesized compound. mdpi.com For S-acetyl-MAG3, characteristic chemical shifts include a singlet at approximately 2.36 ppm corresponding to the three protons of the acetyl group (SCOCH3) and a multiplet between 3.66-3.78 ppm for the eight methylene (B1212753) protons (COCH2). mdpi.com
| Parameter | Value | Source |
| Starting Materials | Triglycine, S-acetylthioglycolic acid (SATA), Sodium Bicarbonate | mdpi.com |
| Solvent | Deionized Water | mdpi.com |
| Temperature | 60 °C | mdpi.com |
| Key Condition | Alkaline environment created by sodium bicarbonate to improve solubility. | mdpi.com |
| Confirmation | 1H-NMR Spectroscopy | mdpi.com |
The benzoyl group is another widely used protecting group for the thiol in MAG3 synthesis. nih.gov The synthesis of S-Bz-MAG3 typically begins with the protection of thioglycolic acid. This is achieved by reacting thioglycolic acid with benzoyl chloride. nih.govnih.gov
In one method, triglycine is dissolved in a sodium hydroxide (B78521) solution. peptide.com This solution is then added to a heated solution (60 °C) of the S-benzoyl-protected mercaptoacetic acid derivative in acetonitrile (B52724). peptide.com The mixture is stirred for several hours at 60 °C and then at room temperature. peptide.com Acidification of the mixture to pH 2 with hydrochloric acid results in the precipitation of the product, which can be further purified by recrystallization from a solvent like isopropanol. peptide.com An alternative approach involves converting the S-benzoyl mercaptoacetic acid into an ester with N-hydroxysuccinimide before reacting it with triglycine. nih.gov This method aims to reduce complex separation and purification steps, thereby achieving high productivity. nih.gov
| Parameter | Value | Source |
| Starting Materials | Triglycine, S-benzoyl mercaptoacetic acid derivative, NaOH, HCl | peptide.com |
| Solvents | Acetonitrile, Isopropanol (for recrystallization) | peptide.com |
| Temperature | 60 °C, then room temperature | peptide.com |
| Key Steps | Reaction in alkaline solution, followed by acidic precipitation. | peptide.com |
| Purification | Recrystallization | peptide.com |
The direct synthesis of mercaptoacetyl dipeptides presents challenges inherent to general peptide synthesis. gcwgandhinagar.com When different amino acids are reacted, a mixture of dipeptides can form, necessitating a controlled and stepwise approach. gcwgandhinagar.com To synthesize a specific dipeptide, such as a mercaptoacetyl-glycyl-alanine, protecting groups are essential to prevent unwanted side reactions. gcwgandhinagar.comsigmaaldrich.com
The general strategy involves three main steps:
Protection : The amino group of one amino acid and the carboxyl group of the other must be protected. chemrxiv.org In the case of mercaptoacetyl dipeptides, the thiol group of mercaptoacetic acid would also require protection (e.g., with a trityl or acetyl group) to prevent its interference in the coupling reaction. sigmaaldrich.com The amino group of the first amino acid (e.g., glycine) is typically protected with groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc). gcwgandhinagar.com
Coupling : The carboxyl group of the N-protected amino acid is activated, often by converting it to an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). gcwgandhinagar.com This activated species is then reacted with the second amino acid (whose carboxyl group is often protected as an ester) to form the peptide bond. mdpi.comchemrxiv.org
Deprotection : The protecting groups are removed to yield the final dipeptide. peptide.com The conditions for deprotection must be chosen carefully to avoid cleaving the newly formed peptide bond. gcwgandhinagar.com
This classical solution-phase synthesis ensures the correct sequence and avoids the formation of a mixture of products, which is a significant issue in uncontrolled, direct condensations. gcwgandhinagar.com
Active Ester Synthesis for Subsequent Conjugation
To conjugate MAG3 to biomolecules, its carboxyl group is often activated to facilitate amide bond formation with amine groups on the target molecule. The synthesis of active esters, such as N-hydroxysuccinimide (NHS) or tetrafluorophenol (TFP) esters, is a common strategy for this purpose.
The N-hydroxysuccinimide (NHS) ester of S-acetyl-MAG3 is a widely used bifunctional chelating agent. nih.gov It allows for the covalent attachment of the MAG3 moiety to molecules containing primary amines. nih.gov The synthesis is typically achieved by activating the carboxyl group of S-acetyl-MAG3.
The crude S-acetyl-MAG3 is dissolved in a dry solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). mdpi.com N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are added to the solution. mdpi.com DCC acts as a coupling agent, facilitating the formation of the active ester. This reaction produces dicyclohexylurea (DCU) as a byproduct, which is insoluble in the reaction mixture and precipitates out. mdpi.com The DCU precipitate is removed by centrifugation, often after cooling the mixture to further reduce its solubility. mdpi.com The resulting solution containing the S-acetyl-MAG3-NHS ester can then be used for conjugation. mdpi.com The structure can be confirmed by 1H-NMR, with characteristic signals for the succinimidyl protons appearing around 2.80 ppm. mdpi.com
| Parameter | Value | Source |
| Starting Materials | S-acetyl-MAG3, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS) | mdpi.com |
| Solvents | Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP) | mdpi.com |
| Reaction Temp. | Room temperature, -20 °C, 4 °C | mdpi.com |
| Byproduct | Dicyclohexylurea (DCU) | mdpi.com |
| Purification | Removal of DCU by centrifugation. | mdpi.com |
Tetrafluorophenyl (TFP) esters are another class of active esters used for bioconjugation. They are known for their high reactivity and stability. The synthesis of a MAG3-TFP ester can be performed after the MAG3 molecule has been synthesized and, in some cases, even after it has been complexed with a metal.
For example, a radiolabeled Re-MAG3 complex can be activated using this method. The complex is dissolved in water, and a solution of 2,3,5,6-tetrafluorophenol (B1216870) (TFP) in an acetonitrile/water mixture is added. peptide.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used as the condensing agent to facilitate the ester formation, and the pH is adjusted to 6. peptide.com The reaction is typically carried out at room temperature and protected from light. peptide.com After the reaction, the TFP ester can be purified using solid-phase extraction, for instance, with Sep-Pak C18 cartridges, to separate it from excess reagents. peptide.com
| Parameter | Value | Source |
| Starting Materials | MAG3 derivative, 2,3,5,6-tetrafluorophenol (TFP), EDC | peptide.com |
| Solvents | Water, Acetonitrile | peptide.com |
| pH | 6 | peptide.com |
| Reaction Temp. | Room Temperature | peptide.com |
| Purification | Sep-Pak C18 cartridges | peptide.com |
Solid Phase Peptide Synthesis (SPPS) Integration for Conjugates
Solid-Phase Peptide Synthesis (SPPS) provides a robust framework for the integration of mercaptoacetyl glycyl glycine (B1666218) into larger peptide conjugates. This methodology allows for the efficient assembly of peptide chains on a solid support, or resin, to which the mercaptoacetyl glycyl glycine moiety can be attached.
The process typically employs the fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy on a resin like 2-chlorotrityl (Cltr). nih.govsemanticscholar.orgnih.gov In this approach, the glycyl glycine dipeptide can be assembled first on the resin. Subsequently, the N-terminal amino group is acylated with a protected mercaptoacetic acid derivative. Alternatively, a pre-formed S-protected this compound unit can be synthesized in solution and then coupled to a resin-bound peptide.
The integration into peptide-peptoid hybrids has been demonstrated by reacting the N-free amino groups of peptides synthesized on a 2-chlorotrityl resin with bromoacetic acid, followed by a nucleophilic substitution with an S-protected aminothiol. nih.govnih.gov This highlights a versatile method for incorporating the mercaptoacetyl group onto a peptide backbone. The choice of resin is critical; for instance, the 2-chlorotrityl chloride resin is favored for its acid-labile properties, allowing the peptide to be cleaved while keeping side-chain protecting groups intact if necessary. nih.gov
The compatibility of thiol-containing peptides with SPPS is well-established, as shown in the synthesis of complex molecules like oxytocin. semanticscholar.org This demonstrates that the mercaptoacetyl group, once properly protected, can be compatibly integrated within standard SPPS protocols, including both conventional and microwave-assisted methods. semanticscholar.org
Strategies for Thiol Group Protection and Deprotection in Synthesis
The high reactivity of the thiol (sulfhydryl) group necessitates the use of protecting groups during synthesis to prevent unwanted side reactions, particularly oxidation. The selection of a protecting group is a critical decision, dictated by its stability under various reaction conditions and the mildness of the conditions required for its removal.
Several protecting groups are suitable for the thiol on the mercaptoacetyl moiety. Commonly used groups include Trityl (Trt) and its derivative 4-methoxytrityl (Mmt). nih.govnih.gov These groups are typically stable during the Fmoc-based peptide synthesis but can be removed under specific acidic conditions. For instance, Mmt and Trt groups can be cleaved using a solution of trifluoroacetic acid (TFA) with triethylsilane (TES) acting as a scavenger to prevent side reactions. nih.govnih.gov
Other protecting groups such as acetamidomethyl (Acm), 4-methylbenzyl (MBzl), and t-butyl (tBu) are also employed in peptide chemistry and can be deprotected by reacting the protected thiol with an acid in the presence of an oxidizing agent. google.com A more recent development is the introduction of thiol-labile protecting groups, such as one based on a pyridazinedione (PD) scaffold. semanticscholar.org This group is advantageous as it can be removed under mild reducing conditions, for example, using dithiothreitol (B142953) (DTT), which offers orthogonality to many other protecting group strategies. semanticscholar.org
The table below summarizes various thiol protecting groups and their deprotection conditions.
| Protecting Group | Abbreviation | Deprotection Reagents | Key Characteristics |
| Trityl | Trt | Trifluoroacetic acid (TFA) with a scavenger (e.g., TES) nih.govnih.gov | Acid-labile; commonly used in Fmoc-SPPS. |
| 4-Methoxytrityl | Mmt | Dilute TFA with a scavenger (e.g., TES) nih.govnih.gov | More acid-labile than Trt, allowing for more selective removal. |
| Acetamidomethyl | Acm | Acid in the presence of an oxidizing agent google.com | Stable to TFA; requires specific conditions for removal. |
| Pyridazinedione-based | PD | Dithiothreitol (DTT) semanticscholar.org | Thiol-labile; allows for mild, reductive cleavage. |
Enzymatic deprotection represents another advanced strategy, offering high specificity under physiological conditions, though its application depends on the steric accessibility of the protected group. nih.gov
Optimization of Synthetic Pathways and Reaction Conditions
The efficiency, yield, and purity of this compound synthesis are highly dependent on the optimization of reaction conditions at each step. In the context of solid-phase synthesis, this involves careful selection of solvents, reagents, reaction times, and cleavage cocktails.
For the acylation of the N-terminal amine of a resin-bound glycyl glycine with protected mercaptoacetic acid, reaction times are typically optimized to ensure complete coupling. For example, acylation reactions with reagents like acetic anhydride (B1165640) can be driven to completion within 2 hours at room temperature in a solvent system of N-Methyl-2-pyrrolidone (NMP) and N,N-Diisopropylethylamine (DIPEA). nih.govsemanticscholar.org
The final cleavage of the synthesized molecule from the resin is a critical step that must be optimized to maximize yield and prevent degradation. When using an acid-sensitive resin like 2-chlorotrityl, a carefully formulated cleavage cocktail is used. A common mixture for cleaving the product while keeping the thiol group protected is a solution of dichloromethane (B109758) (DCM), trifluoroethanol (TFE), and acetic acid (AcOH) in a 7:2:1 ratio, with a reaction time of about 15 minutes. nih.govnih.gov For full deprotection, including the removal of acid-labile thiol protecting groups like Trt or Mmt, a stronger acid such as trifluoroacetic acid (TFA) is used, often in the presence of scavengers. nih.govnih.gov
The following table outlines typical reaction conditions for key steps in the solid-phase synthesis of a mercaptoacetyl-peptide conjugate.
| Synthetic Step | Reagents & Solvents | Typical Time | Temperature |
| Acylation | Acetic anhydride, NMP/DIPEA nih.govsemanticscholar.org | 2 hours | Room Temp. |
| Protected Cleavage | DCM/TFE/AcOH (7:2:1) nih.govnih.gov | 15 minutes | Room Temp. |
| Full Deprotection/Cleavage | TFA with scavengers (e.g., TES) nih.govnih.gov | 1-2 hours | Room Temp. |
Exploration of Dimerization as a Synthetic Strategy
The thiol group of this compound offers a reactive handle for post-synthetic modification, most notably for dimerization through the formation of a disulfide bond. This oxidative coupling of two monomer units is a valuable synthetic strategy to create a larger, homodimeric molecule. The resulting disulfide-bridged compound may exhibit altered chemical properties and biological activities compared to the monomer. albany.edumdpi.com
The formation of such disulfide-rich peptides is a well-established strategy in chemical biology. albany.edu The process involves the oxidation of the free thiol groups of two molecules of this compound under controlled conditions. This can be achieved through air oxidation or by using specific oxidizing agents. The resulting dimer possesses a covalent disulfide linkage that can be stable in various environments but can be cleaved under reducing conditions, allowing for a reversible dimerization strategy.
The motivation for designing such dimers often stems from the observation that dimerization can lead to a stronger interaction with biological targets or increased stability. mdpi.comsemanticscholar.org By creating a dimeric structure, it is possible to engage two binding sites on a receptor simultaneously, leading to a significant increase in affinity and biological response. mdpi.com Therefore, the dimerization of this compound is not a side reaction to be avoided but a deliberate synthetic pathway to potentially more potent or stable molecules.
Coordination Chemistry of Mercaptoacetyl Glycyl Glycine Complexes
Ligand Design Principles and Donor Atom Characteristics
The design of a chelating ligand like mercaptoacetyl glycyl glycine (B1666218) is predicated on creating a molecule with specific donor atoms arranged in a geometry that is complementary to the desired metal ion's coordination preferences.
Mercaptoacetyl glycyl glycine is classified as a triamide monomercaptide (N3S) ligand. This designation refers to the four donor atoms that participate in coordinating a metal ion: the sulfur atom of the mercapto group and the nitrogen atoms of the three amide groups. nih.govslideshare.net This N3S donor set arranges to form a tetradentate ligand, meaning it binds to the central metal ion at four points.
The terminal carboxylate group can also participate in coordination, although its role can vary depending on the metal ion and reaction conditions. In some instances, the carboxylate group may remain uncoordinated, while in others, it can bind to the metal center, leading to different coordination geometries. For example, in some rhenium complexes, a glycine carboxylate oxygen from a neighboring ligand can complete the coordination sphere, resulting in a pseudo-octahedral geometry. nih.govslideshare.net The orientation of the terminal carboxyl group, whether it is positioned syn or anti to the metal-oxo bond in square pyramidal complexes, can also influence the properties of the resulting complex.
Investigation of Metal Ion Chelation Mechanisms
The chelation of a metal ion by this compound involves the stepwise binding of the donor atoms to the metal center, forming a series of stable chelate rings. The process is highly dependent on the pH of the solution, as the deprotonation of the thiol and amide groups is a prerequisite for coordination.
The initial interaction typically involves the "soft" thiol group binding to the metal ion. This is followed by the sequential deprotonation and coordination of the amide nitrogens, leading to the formation of a stable, multi-ring chelate structure. The formation of these five- and six-membered chelate rings contributes significantly to the thermodynamic stability of the complex, a phenomenon known as the chelate effect. The mechanism of chelation is fundamental to understanding how these ligands can effectively sequester metal ions from an aqueous environment.
Stereochemical Aspects of Complex Formation
The formation of metal complexes with this compound can lead to the generation of various stereoisomers due to the three-dimensional arrangement of the ligand around the central metal ion.
The coordination of the tetradentate N3S ligand to an octahedral metal center can result in different geometric isomers. For instance, the arrangement of the donor atoms can lead to cis and trans isomers with respect to other ligands in the coordination sphere. Furthermore, the non-planar nature of the chelate rings can give rise to diastereomers.
Stability Constants and Kinetic Inertness of Metal-Mercaptoacetyl Glycyl Glycine Complexes
The effectiveness of a chelating agent is determined by both the thermodynamic stability and the kinetic inertness of the resulting metal complex.
Thermodynamic stability refers to the equilibrium position of the complex formation reaction and is quantified by the stability constant (or formation constant, Kf). A large stability constant indicates that the complex is highly favored at equilibrium. The N3S donor set of this compound forms strong bonds with many metal ions, leading to complexes with high thermodynamic stability. This is attributed to the strong metal-sulfur bond and the chelate effect.
Kinetic inertness , on the other hand, describes the rate at which a complex undergoes ligand exchange reactions. A complex is considered kinetically inert if it exchanges its ligands slowly, whereas a labile complex undergoes rapid ligand exchange. For applications such as radiopharmaceuticals, it is often desirable for the complex to be kinetically inert to prevent the release of the radioactive metal ion in vivo. The multidentate nature of this compound contributes to the kinetic inertness of its complexes through the kinetic chelate effect. Once the tetradentate ligand is coordinated, the dissociation of all four donor atoms is a slow process.
| Factor | Influence on Thermodynamic Stability | Influence on Kinetic Inertness |
| Charge of Metal Ion | Increases with increasing charge | Generally increases with increasing charge |
| Size of Metal Ion | Increases with decreasing ionic radius (for a given charge) | Generally increases with decreasing ionic radius |
| Chelate Effect | Significantly increases stability (higher Kf) | Significantly increases inertness |
| Ligand Field Stabilization Energy (LFSE) | Contributes to overall stability | High LFSE (e.g., d3, low-spin d6) leads to high inertness |
Comparative Studies of Chelation Efficacy with Alternative Ligand Systems
The effectiveness of a chelating agent is paramount in its various applications, including in the field of radiopharmaceuticals. This compound, particularly its technetium-99m (Tc-99m) complex known as Tc-99m MAG3, has been extensively studied and compared with other ligand systems, most notably dimercaptosuccinic acid (DMSA) and ethylenediaminetetraacetic acid (EDTA).
While direct comparative studies detailing the stability constants of MAGG with a wide array of metal ions against other ligands are not abundantly available in publicly accessible literature, its clinical performance, particularly in renal scintigraphy, provides a practical measure of its chelation efficacy in a biological system.
Qualitative Comparison of In-Vivo Chelation Efficacy: Tc-99m MAG3 vs. Tc-99m DMSA
In the context of renal imaging, both Tc-99m MAG3 and Tc-99m DMSA are widely utilized. However, they exhibit different biological behaviors, which reflect the distinct properties of the chelating ligands.
Tc-99m MAG3: This agent is primarily used for dynamic renal scintigraphy to assess renal function. The MAGG ligand forms a stable complex with Tc-99m that is rapidly excreted by the kidneys through tubular secretion. This rapid clearance is a key indicator of the ligand's ability to form a complex that remains intact in vivo and is efficiently processed by the renal system.
Tc-99m DMSA: In contrast, Tc-99m DMSA is a renal cortical imaging agent. The DMSA ligand forms a complex that is taken up and retained by the renal tubules, allowing for high-resolution static imaging of the renal cortex.
Studies comparing the two agents for the calculation of relative renal function have shown a high correlation, suggesting that both provide reliable estimations. akjournals.comresearchgate.net However, Tc-99m MAG3 offers the advantage of providing dynamic functional information with a lower radiation burden to the patient and a shorter study time compared to the static imaging performed with Tc-99m DMSA. google.com This indicates that while both are effective chelators for technetium-99m, the pharmacokinetic properties imparted by the MAGG ligand make it more suitable for dynamic functional studies.
Quantitative Comparison of Stability Constants
The stability constant (log K) is a quantitative measure of the strength of the interaction between a ligand and a metal ion. Higher log K values indicate a more stable complex. While specific log K values for the Tc-99m-MAGG complex are not readily found in the reviewed literature, we can compare the stability constants of related systems to infer relative chelation strengths.
A computational study on technetium and rhenium complexes with DMSA provides insight into its binding. researchgate.net For EDTA, the stability constants for its complex with Technetium(IV) have been determined. For instance, the formation of the TcO(EDTA)²⁻ complex has a log β₁₀₁ value of 17.9 ± 0.3 at 25.0 ± 0.1°C. osti.gov
| Ligand | Metal Ion | Complex Species | log K (Stability Constant) | Reference |
|---|---|---|---|---|
| Ethylenediaminetetraacetic acid (EDTA) | Technetium(IV) | TcO(EDTA)²⁻ | 17.9 ± 0.3 | osti.gov |
| Dimercaptosuccinic acid (DMSA) | Technetium/Rhenium | Computational studies confirm stable complex formation. | researchgate.net |
Note: The table is populated with available data. A direct quantitative comparison with this compound is limited by the availability of its stability constant data in the reviewed literature.
Research into Mixed-Ligand Metal Complexes Incorporating this compound
The incorporation of this compound as a primary ligand in mixed-ligand complexes opens avenues for the development of novel compounds with tailored chemical and biological properties. Mixed-ligand complexes involve a central metal ion coordinated to two or more different types of ligands. This approach can be used to fine-tune the stability, lipophilicity, and reactivity of the resulting complex.
Research in this area has explored the synthesis and characterization of mixed-ligand complexes of technetium and rhenium, owing to their significance in radiopharmaceutical development. The general strategy often involves the use of a primary chelating ligand, such as MAGG, to occupy several coordination sites of the metal ion, while ancillary or co-ligands, such as phosphines or diimines, occupy the remaining sites.
While specific examples of mixed-ligand complexes directly incorporating this compound with phosphine (B1218219) or diimine co-ligands are not detailed in the readily available literature, the principles of their synthesis can be understood from related studies.
Synthesis and Characterization of Related Mixed-Ligand Complexes:
Technetium and Rhenium Complexes with Phosphine Ligands: Research has demonstrated the synthesis of neutral technetium(III) complexes with mixed S,P-bidentate phosphine-thiolate ligands. These studies show that phosphine ligands can effectively coordinate to technetium, suggesting their potential as co-ligands in MAGG-based mixed-ligand systems. The characterization of such complexes typically involves techniques like elemental analysis, IR, ¹H and ³¹P NMR, UV/Vis spectroscopy, and X-ray crystallography to elucidate their structure and bonding.
Rhenium Tricarbonyl Complexes with Diimine Ligands: The synthesis of molecular rectangles based on rhenium-thiolate dimers with diimine bridging ligands like 4,4′-bipyridine has been reported. This illustrates the compatibility of diimine ligands with rhenium-sulfur cores, which is relevant to the potential formation of Re-MAGG-diimine mixed-ligand complexes.
The general approach to synthesizing a hypothetical mixed-ligand complex, for instance, [M(MAGG)(L)n] (where M is a metal ion, and L is a phosphine or diimine co-ligand), would involve the reaction of a suitable metal precursor with the MAGG ligand, followed by the addition of the co-ligand under controlled reaction conditions. The resulting complex would then be purified and characterized to confirm its structure and properties.
Radiolabeling Methodologies and Radiochemistry Principles
Technetium-99m Radiolabeling Protocols
The labeling of Mercaptoacetyl glycyl glycine (B1666218) with Technetium-99m (Tc-99m) is a cornerstone of its application. The process involves the reduction of pertechnetate (B1241340) (TcO4-), eluted from a molybdenum-99/technetium-99m generator, and its subsequent chelation by the MAG3 ligand. This results in the formation of the stable Tc-99m MAG3 complex. snmjournals.org
Reducing Agent Selection and Optimization (e.g., Stannous Salts)
The successful labeling of MAG3 with Tc-99m is critically dependent on the use of a suitable reducing agent to lower the oxidation state of technetium from Tc(VII) in pertechnetate to a more reactive state, typically Tc(V), allowing it to be chelated by the MAG3 molecule. Stannous salts, particularly stannous chloride dihydrate (SnCl₂·2H₂O), are the most commonly employed reducing agents for this purpose. nih.govrxlist.com
In commercially available kits for preparing Tc-99m MAG3, the amount of stannous chloride is carefully optimized to ensure efficient and reproducible labeling. For instance, the TechneScan MAG3™ kit contains a minimum of 0.05 mg of stannous chloride dihydrate and a maximum total tin content of 0.2 mg. nih.govrxlist.com This specific concentration range is crucial; an insufficient amount of the reducing agent can lead to incomplete reduction of pertechnetate, resulting in lower labeling efficiency and the presence of free pertechnetate as a radiochemical impurity. Conversely, an excessive amount of stannous chloride can lead to the formation of unwanted colloids of reduced and hydrolyzed technetium, another significant radiochemical impurity. snmjournals.org The optimization of the stannous salt concentration is therefore a key factor in achieving high radiochemical purity of the final Tc-99m MAG3 preparation.
Impact of Reaction Parameters (pH, Temperature, Concentration) on Labeling Efficiency
The efficiency of the radiolabeling process and the radiochemical purity of the resulting Tc-99m MAG3 are highly sensitive to several reaction parameters. Precise control of these conditions is essential for obtaining a product suitable for its intended application.
pH: The pH of the reaction mixture plays a pivotal role in the formation of the Tc-99m MAG3 complex. The reconstituted drug product is formulated to have a pH between 5.0 and 6.0. nih.govunm.edu This slightly acidic to neutral pH range is optimal for both the reduction of pertechnetate by stannous ions and the subsequent chelation by the MAG3 ligand. Deviations from this optimal pH range can adversely affect the labeling efficiency and lead to the formation of impurities.
Temperature: The labeling of MAG3 with Tc-99m is a temperature-dependent process. The standard protocol involves heating the reaction vial in a boiling water bath at 100°C for a duration of 10 minutes. snmjournals.orgradiopaedia.org This heating step is crucial for the removal of the S-benzoyl protecting group from the betiatide (B1666921) precursor, which allows the thiol group to bind to the reduced technetium. radiopaedia.org It also facilitates the chemical reaction, ensuring a high labeling yield. Inadequate heating, either in terms of temperature or duration, can result in incomplete deprotection and consequently, poor labeling efficiency.
Concentration: The concentrations of both the radioactive (Tc-99m) and non-radioactive components of the kit are important. The labeling efficiency can be affected by the activity of Tc-99m used. For instance, using more than 100 mCi of Tc-99m may result in a radiochemical purity below the acceptable limit of 90%. snmjournals.org The volume of the generator eluate and any additional saline used for reconstitution also needs to be within the specified range (typically 4-10 ml) to ensure optimal concentrations of all reactants. snmjournals.org Furthermore, the age of the Tc-99m eluate is a critical factor; eluate that is more than 6 hours old should not be used as it may lead to decreased radiochemical purity. snmjournals.org
| Parameter | Optimal Condition | Impact of Deviation |
| pH | 5.0 - 6.0 | Suboptimal pH can lead to decreased labeling efficiency and formation of impurities. |
| Temperature | 100°C for 10 minutes | Inadequate heating can result in incomplete deprotection of the ligand and poor labeling yield. |
| Tc-99m Activity | < 100 mCi | Higher activities may lead to a decrease in radiochemical purity. |
| Reconstitution Volume | 4 - 10 ml | Volumes outside this range can alter reactant concentrations and affect labeling efficiency. |
| Age of Tc-99m Eluate | < 6 hours | Older eluate can result in lower radiochemical purity. |
One-Pot Single-Step Labeling Approaches
To streamline the preparation of Tc-99m MAG3 in a clinical setting, one-pot, single-step labeling methods have been developed. These approaches are designed to be simple, rapid, and to yield a product with high radiochemical purity without the need for post-labeling purification. nih.gov
This is typically achieved through the use of lyophilized kits containing all the necessary non-radioactive ingredients in optimized quantities. The kit formulation includes the MAG3 precursor (betiatide), a reducing agent (stannous chloride), a transchelating agent (like sodium tartrate), and a bulking agent (such as lactose). nih.govrxlist.com The process simply involves the addition of the sterile sodium pertechnetate (Tc-99m) solution to the vial, followed by a brief incubation or heating step as specified in the protocol. snmjournals.org This single-step procedure minimizes the handling of radioactive materials and reduces the potential for errors, making it highly suitable for routine use in nuclear medicine departments. nih.gov The development of these kits has been instrumental in the widespread clinical use of Tc-99m MAG3.
Radiolabeling with Rhenium Radioisotopes (186Re, 188Re)
Due to the chemical similarity between technetium and rhenium, the Mercaptoacetyl glycyl glycine (MAG3) chelate can also be labeled with rhenium radioisotopes, such as Rhenium-186 (186Re) and Rhenium-188 (188Re). nih.govcore.ac.uk These isotopes are of interest for therapeutic applications due to their beta particle emissions.
The labeling of MAG3 with rhenium follows similar principles to that of technetium. The process generally involves the reduction of perrhenate (B82622) (ReO4-) to a lower oxidation state, which can then be complexed by the MAG3 ligand. core.ac.uk 188Re is conveniently available from a tungsten-188/rhenium-188 generator system. nih.gov The resulting 188Re-MAG3 complex has been investigated for potential use in applications such as endovascular brachytherapy to prevent restenosis after angioplasty. nih.govnih.gov The stable chelation of rhenium by MAG3 makes it a viable platform for the development of targeted radiopharmaceuticals.
Assessment of Radiochemical Purity
Ensuring the radiochemical purity of the Tc-99m MAG3 preparation is paramount before its use. Radiochemical purity is defined as the proportion of the total radioactivity in the desired chemical form, in this case, the Tc-99m MAG3 complex. The presence of radiochemical impurities, such as free pertechnetate (TcO4-) and reduced-hydrolyzed technetium (TcO2), can compromise the quality of diagnostic images and lead to inaccurate results. A minimum radiochemical purity of 90% is generally required for Tc-99m MAG3 preparations. nih.gov
Application of Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid method for the routine quality control and assessment of the radiochemical purity of Tc-99m MAG3. researchgate.net This chromatographic technique allows for the separation of the desired Tc-99m MAG3 complex from potential radiochemical impurities.
The procedure typically involves spotting a small amount of the radiolabeled preparation onto a TLC strip (the stationary phase) and then developing the strip in a suitable solvent system (the mobile phase). Different components of the mixture will travel up the strip at different rates depending on their affinity for the stationary and mobile phases.
For Tc-99m MAG3, a common TLC system utilizes instant thin-layer silica (B1680970) gel (ITLC-SG) strips. A mobile phase of 2-butanone/ethylacetate (40/60% v/v) can be used to effectively separate the components. researchgate.net In this system:
Tc-99m MAG3 and reduced-hydrolyzed Tc-99m remain at the origin (Rf = 0).
Free pertechnetate (TcO4-) migrates with the solvent front (Rf = 1).
High-Performance Liquid Chromatography (HPLC) in Radiochemical Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quality control of Technetium-99m Mercaptoacetyl triglycine (B1329560) (⁹⁹ᵐTc-MAG3), providing a precise and reliable measurement of its radiochemical purity (RCP). nih.gov This method is essential for separating the active radiopharmaceutical from potential radiochemical impurities that could compromise image quality and patient safety. nih.govradiopaedia.org
The principle of HPLC analysis for ⁹⁹ᵐTc-MAG3 involves passing the sample through a column packed with a stationary phase, using a pressurized liquid solvent (mobile phase). The separation is based on the differential partitioning of the components between the two phases. A radioactivity detector placed in series with the column allows for the quantification of the desired ⁹⁹ᵐTc-MAG3 complex and any impurities.
Key radiochemical impurities that must be identified and quantified include free pertechnetate (⁹⁹ᵐTcO₄⁻), hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂), and precursor complexes such as ⁹⁹ᵐTc-tartrate. nih.gov HPLC methods are designed to achieve effective separation of these components. For instance, in some systems, hydrophilic compounds elute early, followed by the ⁹⁹ᵐTc-MAG3 peak, and then more lipophilic impurities. nih.gov Studies have demonstrated that HPLC can effectively distinguish ⁹⁹ᵐTc-MAG3 from impurities, with distinct retention times for each species. researchgate.netresearchgate.net For example, chromatograms often show free pertechnetate eluting at around 4.2 minutes, while the ⁹⁹ᵐTc-MAG3 complex appears significantly later, at approximately 13.9 minutes. researchgate.netresearchgate.net
The selection of the mobile phase and gradient is critical for optimal separation. One validated method employs a gradient system with a C18 column. The mobile phase consists of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B). The gradient elution starts with a high percentage of the aqueous phase, which is gradually decreased as the percentage of the organic phase increases, allowing for the separation of compounds with varying polarities. nih.gov
Table 1: Example HPLC Parameters for ⁹⁹ᵐTc-MAG3 Radiochemical Purity Analysis
| Parameter | Details | Source(s) |
| Column | C18 | nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
| Gradient | Isocratic 95% A / 5% B (0-5 min), Linear gradient to 50% B (5-11 min) | nih.gov |
| Retention Time (⁹⁹ᵐTc-MAG3) | ~13.9 min | researchgate.netresearchgate.net |
| Retention Time (Free ⁹⁹ᵐTcO₄⁻) | ~4.2 min | researchgate.netresearchgate.net |
Radiocomplex Stability Studies in Experimental Biological Milieus (e.g., serum, plasma)
The stability of the ⁹⁹ᵐTc-MAG3 radiocomplex in biological environments such as plasma and serum is a critical factor that influences its pharmacokinetic behavior and diagnostic efficacy. In vitro stability studies are performed to ensure that the radiolabel remains firmly attached to the this compound ligand after administration and does not undergo significant degradation or transchelation to other biomolecules.
A primary indicator of the stability of ⁹⁹ᵐTc-MAG3 in the bloodstream is its high degree of binding to plasma proteins. nih.govnih.gov The complex demonstrates strong and stable binding, primarily to human serum albumin (HSA). kanazawa-u.ac.jpnih.gov This interaction is significant as it sequesters the radiopharmaceutical in the intravascular compartment, preventing rapid diffusion into extravascular spaces and ensuring efficient delivery to the kidneys for tubular secretion. nih.gov The high protein binding contributes to the lower plasma clearance and smaller volume of distribution of ⁹⁹ᵐTc-MAG3 compared to other renal agents like o-iodohippurate (OIH). nih.gov
Quantitative studies using ultrafiltration have determined the extent of this protein binding. Research shows that ⁹⁹ᵐTc-MAG3 is approximately 87% to 95% bound to proteins in albumin solutions, closely mimicking the conditions in human plasma. kanazawa-u.ac.jpsnmjournals.org Specifically, one study measured the binding of ⁹⁹ᵐTc-MAG3 to HSA to be 87.37% ± 2.13%. kanazawa-u.ac.jpnih.gov This extensive binding indicates that the complex remains intact in the presence of a high concentration of competing biological molecules.
Beyond protein binding, the inherent chemical stability of the reconstituted ⁹⁹ᵐTc-MAG3 formulation is robust. HPLC analysis of preparations stored at 4°C shows that the radiochemical purity remains high, with the profile of the complex and its minor impurities staying largely unchanged for 24 to 48 hours after reconstitution. researchgate.netnih.gov This intrinsic stability ensures that the product administered to the patient is the correct chemical form, even after several hours of preparation. nih.gov
Table 2: In Vitro Stability and Protein Binding of ⁹⁹ᵐTc-MAG3
| Parameter | Finding | Significance | Source(s) |
| Chemical Stability | HPLC profile remains unchanged for 24-48 hours post-reconstitution. | Demonstrates the inherent stability of the radiocomplex before administration. | researchgate.netnih.gov |
| Plasma Protein Binding | High affinity for plasma proteins, particularly Human Serum Albumin (HSA). | Indicates stability in a biological milieu; influences pharmacokinetics. | nih.govkanazawa-u.ac.jpnih.gov |
| Binding Percentage (HSA) | 87.37% ± 2.13% | Quantifies the strong interaction with the main plasma protein. | kanazawa-u.ac.jpnih.gov |
| Binding in Albumin Perfusate (2.5 g/dL) | ~87% | Confirms high protein binding under simulated physiological conditions. | snmjournals.org |
| Binding in Albumin Perfusate (7.5 g/dL) | ~95% | Shows increased binding with higher protein concentration. | snmjournals.org |
Derivatization and Bioconjugation Strategies for Molecular Probe Development
Single Amino Acid Chelate (SAAC) Systems Incorporating Glycine (B1666218) Moieties
A significant advancement in the design of radiopharmaceuticals is the development of Single Amino Acid Chelate (SAAC) systems. rsc.orgresearchgate.net These are bifunctional chelators constructed from derivatized amino acids that can be readily incorporated into peptide sequences using standard automated peptide synthesis techniques. rsc.orgresearchgate.net The SAAC concept provides a modular approach, where one end of the molecule is designed for efficient coordination of a metallic radionuclide, while the other end allows for straightforward conjugation to a biomolecule. rsc.orgresearchgate.net
Mercaptoacetyl glycyl glycine can be considered a precursor or a component of more complex SAAC systems. The glycine moieties within its structure provide a peptide-like backbone that is biocompatible and synthetically versatile. The terminal glycine's carboxylic acid and amine groups offer convenient handles for further derivatization and conjugation.
The utility of SAACs extends to the preparation of libraries of peptide-based radiopharmaceuticals. rsc.orgresearchgate.net By systematically varying the peptide sequence, researchers can optimize the targeting properties of the probe. This methodology is not limited to peptides; other biomolecules like nucleosides, carbohydrates, and vitamins can also be modified with SAACs. rsc.orgresearchgate.net A key advantage of this approach is the ability to prepare isostructural diagnostic and therapeutic agents by chelating different radionuclides (e.g., ⁹⁹ᵐTc for imaging and ¹⁸⁶/¹⁸⁸Re for therapy) to the same biomolecule conjugate. rsc.orgresearchgate.net
| Feature | Description |
| Bifunctionality | One terminus chelates the metal ion, while the other attaches to the biomolecule. rsc.orgresearchgate.net |
| Modularity | Allows for the systematic modification of both the chelating and targeting components. |
| Synthetic Accessibility | Readily incorporated into peptides via automated solid-phase synthesis. rsc.orgresearchgate.net |
| Versatility | Applicable to a wide range of biomolecules beyond peptides. rsc.orgresearchgate.net |
| Theranostic Potential | Enables the creation of matched pairs of diagnostic and therapeutic agents. rsc.orgresearchgate.net |
Impact of Derivatization on Ligand Binding Affinity and Specificity
These alterations can either be detrimental or, in some cases, beneficial to the probe's binding characteristics. For instance, the chelator could sterically hinder the interaction of the targeting ligand with its receptor, leading to a decrease in binding affinity. Conversely, the chelator might introduce new favorable interactions, such as hydrogen bonds or electrostatic interactions, that enhance binding.
A critical consideration is the site of attachment. Derivatization at a position on the targeting ligand that is directly involved in receptor binding is likely to have a more significant and often negative impact. Therefore, a thorough understanding of the structure-activity relationship of the targeting ligand is essential for selecting an appropriate conjugation site. Mutagenesis studies on the target receptor can also provide valuable insights into the key residues involved in ligand binding, guiding the design of the molecular probe to avoid disrupting these critical interactions. mdpi.com
| Factor | Potential Impact on Binding |
| Size and Bulk of Chelator | Can cause steric hindrance, potentially reducing binding affinity. |
| Charge of Chelator | May introduce new electrostatic interactions, which could be favorable or unfavorable. |
| Site of Attachment | Derivatization at a critical binding epitope is likely to decrease affinity. |
| Linker Length and Flexibility | Can modulate the distance and orientation between the chelator and the ligand, influencing binding. |
| Overall Physicochemical Properties | Changes in hydrophilicity and lipophilicity can affect target accessibility and off-target interactions. |
Preclinical Research Applications in Molecular Imaging and Radiopharmaceutical Discovery
In Vivo Biodistribution and Pharmacokinetic Evaluations in Animal Models
The in vivo behavior of mercaptoacetyl glycyl glycine-based radiopharmaceuticals is a critical aspect of their preclinical evaluation. These studies, primarily conducted in rodent models, provide essential information on how these compounds distribute throughout the body and are subsequently cleared.
Assessment of Organ Distribution and Clearance Profiles in Rodents
Biodistribution studies in rodents, such as mice and rats, are fundamental to understanding the pharmacokinetic profile of MAGG-derived compounds. When chelated with a radionuclide like technetium-99m (Tc-99m), the resulting complex, often referred to as Tc-99m MAG3, demonstrates rapid renal clearance.
In typical studies, after intravenous injection of a Tc-99m labeled MAGG-conjugate, the compound is primarily taken up by the kidneys and rapidly excreted into the bladder. For instance, in studies with [⁹⁹ᵐTc]SBz-MAG₃-Gl in Swiss mice, the bladder showed the highest uptake of the radiolabel at 5 minutes post-injection, followed by the kidneys and liver. nih.gov By 60 minutes post-injection, the majority of the radioactivity was found in the bladder, indicating primary excretion through the urinary route. nih.gov This rapid renal clearance is a hallmark of MAGG-based agents and is a desirable characteristic for renal imaging agents. The clearance of these compounds is so efficient that they are often used as a reference for assessing the renal uptake of other experimental compounds. semanticscholar.org
The organ distribution pattern reveals that there is minimal retention in other major organs such as the lungs, blood, and liver over time. nih.gov This favorable distribution profile minimizes non-target radiation exposure and enhances the target-to-background ratio, which is crucial for clear imaging. The extraction efficiency of these compounds by the renal tubules is also a key parameter that is evaluated in rat models. snmjournals.org
| Organ | % Injected Dose per Gram (%ID/g) at 5 min p.i. | % Injected Dose per Gram (%ID/g) at 60 min p.i. |
|---|---|---|
| Bladder | 41.17 ± 5.40 | 94.24 ± 4.19 |
| Kidneys | 22.97 ± 3.91 | 1.24 ± 0.16 |
| Liver | 8.77 ± 1.22 | 1.82 ± 0.15 |
| Blood | 3.28 ± 0.21 | 0.57 ± 0.06 |
| Lungs | 2.11 ± 0.27 | 0.63 ± 0.08 |
Comparative Biodistribution Analysis of Novel Derivatized Compounds
Researchers have synthesized and evaluated various derivatives of MAGG to improve its properties for specific applications. These modifications can influence the biodistribution and clearance characteristics of the parent compound. Comparative studies are therefore essential to identify derivatives with superior in vivo performance.
For example, different stereoisomers of MAGG-related compounds, such as technetium-99m-L,L-ethylenedicysteine (⁹⁹ᵐTc-LL-EC), have been compared to the standard Tc-99m MAG3. nih.gov Studies in rats have shown that certain isomers, like ⁹⁹ᵐTc-DD-EC, can exhibit even higher clearance and extraction efficiency than the original compound. nih.gov
Furthermore, conjugation of MAGG to other molecules, such as glucose derivatives, has been explored to target specific tissues or tumors. The biodistribution of these novel compounds is then compared to the parent MAGG molecule. For instance, the biodistribution of [⁹⁹ᵐTc]SBz-MAG₃-Gl was found to be similar to other derivatives like [⁹⁹ᵐTc]SBz-MAG₃-NG and [⁹⁹ᵐTc]SBz-MAG₃-Ga, although some significant differences in liver accumulation were observed. nih.gov These comparative analyses are crucial for optimizing the design of new radiopharmaceuticals for specific diagnostic purposes.
Investigation of Receptor Binding and Target Specificity in Preclinical Systems
Beyond its role as a renal imaging agent, the MAGG scaffold can be conjugated to targeting moieties to direct the radiopharmaceutical to specific receptors or cell types. This allows for the non-invasive visualization and characterization of biological processes at the molecular level.
In Vitro Binding Assays on Cell Lines
In vitro binding assays are a critical first step in evaluating the target specificity of a new MAGG-conjugated radiopharmaceutical. These assays are typically performed using cell lines that overexpress the receptor of interest. By incubating the radiolabeled compound with these cells, researchers can determine the binding affinity and specificity.
For example, MAGG has been conjugated to monoclonal antibodies (MAbs) to target specific tumor antigens. scispace.com The binding of these ⁹⁹ᵐTc-MAG3-MAb conjugates to cancer cell lines can be quantified to ensure that the conjugation process does not compromise the antibody's ability to bind to its target. These in vitro studies provide essential data before moving on to more complex and expensive in vivo models.
In Vivo Target Engagement Studies in Xenograft Models
Following promising in vitro results, the next step is to evaluate the target engagement of the MAGG-based radiopharmaceutical in vivo. This is often done using xenograft models, where human tumor cells are implanted into immunocompromised mice. These models allow researchers to assess the ability of the radiolabeled compound to accumulate at the tumor site, which expresses the target receptor.
For instance, the biodistribution of ⁹⁹ᵐTc-MAG3 conjugated to a monoclonal antibody was studied in nude mice bearing human ovarian cancer xenografts. scispace.com The results demonstrated specific accumulation of the radiotracer in the tumor tissue compared to other organs. Such studies are crucial for validating the targeting efficacy of the developed radiopharmaceutical and for determining the optimal time point for imaging after administration. In some cases, tumor-to-muscle and tumor-to-blood ratios are calculated to quantify the targeting efficiency. nih.gov
| Time Post-Injection | Tumor/Muscle Ratio | Tumor/Blood Ratio |
|---|---|---|
| 5 min | 1.96 ± 0.34 | 0.55 ± 0.21 |
| 480 min | 5.03 ± 0.98 | 2.42 ± 0.50 |
Preclinical Imaging Modalities Utilizing Mercaptoacetyl Glycyl Glycine (B1666218) Conjugates
The versatility of the this compound chelator allows for its use with various radionuclides, making it suitable for different preclinical imaging modalities. The choice of imaging modality depends on the specific research question and the properties of the radionuclide.
The most common application of MAGG conjugates is in Single Photon Emission Computed Tomography (SPECT) imaging, primarily using technetium-99m. The favorable nuclear properties of Tc-99m, including its 140 keV gamma emission and 6-hour half-life, make it ideal for preclinical SPECT imaging. This modality has been extensively used to visualize the biodistribution of MAGG-based radiopharmaceuticals and to assess their targeting capabilities in various disease models.
While less common, the MAGG scaffold could potentially be adapted for Positron Emission Tomography (PET) imaging by chelating it with a positron-emitting radionuclide. PET offers higher sensitivity and spatial resolution compared to SPECT, which could be advantageous for certain research applications. The development of MAGG-based PET probes would further expand the utility of this versatile chelator in preclinical molecular imaging.
Research in Single-Photon Emission Computed Tomography (SPECT) Imaging in Animal Models
The 99mTc-MAG3 radiopharmaceutical is a principal agent for preclinical SPECT studies focused on renal function and morphology. radiopaedia.orgnih.gov Its application in animal models, including mice, rats, dogs, and cats, allows for the non-invasive assessment of kidney perfusion, tubular function, and drainage. nih.govresearchgate.netnih.gov Dynamic SPECT imaging with 99mTc-MAG3 in mice has demonstrated the ability to generate time-activity curves that provide quantitative data on kidney function, such as the initial slope of uptake and the time to peak activity. researchgate.net These studies are crucial for understanding renal physiology and for the preclinical evaluation of new drugs or disease models affecting the kidneys. nih.gov
Preclinical SPECT systems offer high spatial resolution, enabling detailed visualization of tracer distribution within the small organs of laboratory animals. wikipedia.org The favorable characteristics of 99mTc, including its 140 keV photon energy and 6-hour half-life, combined with the efficient renal clearance of the MAG3 complex, make it a superior choice for obtaining high-quality images, even in models with renal insufficiency. radiopaedia.org
Below is a table summarizing key findings from preclinical 99mTc-MAG3 SPECT studies in animal models:
| Animal Model | Key Research Finding | Reference |
| Mouse | Dynamic SPECT allows for the generation of time-activity curves to quantitatively assess kidney function, including uptake slope and time to peak activity. | researchgate.net |
| Rabbit | 99mTc-MAG3 scintigraphy can effectively differentiate between obstructive and non-obstructive kidney conditions, with findings supported by histopathological examinations. | nih.gov |
| Dog and Cat | Renal scanning with 99mTc-MAG3 is a practical method for the simultaneous assessment of bilateral renal function, including perfusion, tubular secretion, and excretion. | nih.gov |
Research in Positron Emission Tomography (PET) Imaging in Animal Models (e.g., using Rhenium analogs)
While MAG3 is most commonly associated with the SPECT isotope 99mTc, its chelating capabilities extend to other metallic radionuclides, including rhenium (Re). nih.govresearchgate.net Rhenium and technetium share similar chemical properties, allowing the MAG3 chelator to form stable complexes with rhenium isotopes, such as Rhenium-188 (188Re). nih.govresearchgate.net 188Re is a theranostic radionuclide, meaning it emits both beta particles for therapy and gamma photons that can be imaged using a SPECT camera. Although not a positron emitter for true Positron Emission Tomography (PET), the use of rhenium-labeled MAG3 complexes is a significant area of preclinical imaging research, often conducted alongside PET studies in the broader field of molecular imaging. nih.govresearchgate.netsemanticscholar.org
Research has focused on labeling MAG3-conjugated biomolecules with 188Re for applications in tumor targeting. researchgate.net For instance, 188Re-MAG3 has been conjugated to molecules targeting prostate-specific membrane antigen (PSMA) for the potential diagnosis and treatment of prostate cancer. researchgate.net These preclinical studies in animal models investigate the biodistribution, tumor uptake, and therapeutic efficacy of such radiopharmaceuticals. researchgate.net
The following table highlights research involving MAG3 with rhenium analogs for preclinical imaging:
| Radionuclide | Application | Key Finding in Animal Models | Reference |
| Rhenium-188 | Tumor Imaging and Therapy | 188Re-MAG3 conjugated to a PSMA-targeting molecule showed specific uptake in PSMA-positive cells in preclinical models. | researchgate.net |
| Rhenium-186/188 | Tumor Radiation Therapy Studies | The MAG3 chelator can be used to stably complex radiorhenium for therapeutic applications. | nih.govresearchgate.net |
Strategies for Optimizing Preclinical Imaging Contrast and Target-to-Background Ratios
A critical goal in the development of radiopharmaceuticals is to maximize the imaging signal at the target site while minimizing accumulation in non-target tissues, thereby improving the target-to-background ratio. Research with MAG3 and its derivatives has explored various strategies to enhance imaging contrast and modulate the pharmacokinetic properties of the resulting radiotracers.
Amino Acid Substitutions within the Chelator Sequence
Modifying the peptide backbone of the MAG3 chelator through amino acid substitutions is a key strategy to alter its chemical and biological properties. One area of investigation involves replacing one of the amide groups in the glycylglycylglycine sequence. In one study, new N3S donor ligands were created by substituting an amide (sp2 N) with a secondary amine (sp3 N). nih.gov This modification was shown to influence the coordination chemistry with rhenium, leading to different complex geometries. nih.gov Such structural changes can impact the stability, charge, and lipophilicity of the radiometal complex, which in turn can affect its biodistribution and clearance profile. The principle that glycine substitutions can relieve steric strain and improve stability has also been noted in protein engineering, suggesting a potential mechanism for optimizing chelator performance. mdpi.com
Modulation of Preclinical Hepatic and Renal Clearance via Chelator Modification
The primary route of elimination for 99mTc-MAG3 is through renal tubular secretion. radiopaedia.org However, a minor pathway of hepatobiliary clearance exists, which becomes more prominent in cases of impaired renal function. nih.gov This indicates that the physicochemical properties of the MAG3 chelator influence its excretory pathway. Modifications to the chelator structure can therefore be employed to intentionally alter the balance between renal and hepatic clearance.
Studies have shown that the nature of the chelator and any associated linker molecules strongly influences blood pool clearance, background organ accumulation, and uptake in target tissues. By strategically modifying the MAG3 structure, it is possible to fine-tune the pharmacokinetic profile of a radiopharmaceutical to, for example, reduce liver uptake and enhance renal excretion, thereby improving the image quality of abdominal targets. This approach is critical for designing agents with optimized target-to-background ratios for specific preclinical imaging applications.
Analytical and Spectroscopic Characterization of Mercaptoacetyl Glycyl Glycine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Mercaptoacetyl glycyl glycine (B1666218) and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
For a molecule like MAGG, a ¹H NMR spectrum would reveal distinct signals for each unique proton. For instance, the protons of the methylene (B1212753) (-CH₂-) groups in the glycine backbone would appear as distinct multiplets, with their chemical shifts and coupling patterns providing information about their connectivity to neighboring atoms. The spectrum of the parent dipeptide, glycylglycine (B550881), shows signals for the α-protons of the N-terminal glycine residue, which can be used as a reference point for interpreting the more complex spectrum of MAGG. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. nih.gov This is particularly useful for confirming the carbon skeleton, including the carbonyl carbons of the acetyl and peptide groups, and the methylene carbons of the glycine units. hmdb.cadrugbank.comdrugbank.com The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, allowing for the identification of functional groups and the effects of complexation with metal ions, such as technetium. nih.govunm.edupharmacylibrary.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, definitively assigning each signal and confirming the complete molecular structure. bmrb.io In studies of related glycopeptide building blocks, temperature-dependent ¹H NMR has been used to study the dynamics of cis/trans isomerism around the amide bonds, a phenomenon also expected in MAGG. foodb.ca
Table 1: Representative ¹H and ¹³C NMR Data for Glycine (Aqueous Solution) Note: This table provides reference data for the glycine moiety. The actual chemical shifts for Mercaptoacetyl glycyl glycine would be influenced by the mercaptoacetyl group and the additional peptide linkage.
| Atom | Nucleus | Chemical Shift (ppm) | Multiplicity |
| α-carbon | ¹³C | ~42.5 | - |
| Carboxyl C | ¹³C | ~176.4 | - |
| α-protons | ¹H | ~3.55 | Singlet |
Data sourced from publicly available spectral databases. hmdb.cabmrb.iohmdb.cahmdb.ca
Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the precise molecular weight of a compound. This is crucial for confirming the identity of synthesized this compound and assessing its purity.
The calculated monoisotopic molecular weight of this compound (C₆H₁₀N₂O₄S) is approximately 206.036 Da. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation. In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 207.043. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of approximately 205.029.
High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure these masses with very high accuracy (typically <5 ppm), which provides strong evidence for the elemental composition of the molecule. massbank.eu
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. In an MS/MS experiment, the parent ion (e.g., [M+H]⁺) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For MAGG, fragmentation would be expected to occur at the amide bonds, yielding ions corresponding to the loss of glycine or other fragments, which helps to verify the peptide sequence. Studies on the fragmentation of protonated glycylglycine provide a model for these pathways. sigmaaldrich.commassbank.eu The mass spectrum of N-acetylglycine, a structural component of MAGG, also serves as a useful reference. nist.gov
Table 2: Calculated Mass Spectrometry Data for this compound (C₆H₁₀N₂O₄S)
| Parameter | Value |
| Molecular Formula | C₆H₁₀N₂O₄S |
| Monoisotopic Mass | 206.0361 Da |
| Average Molecular Weight | 206.215 Da |
| m/z of [M+H]⁺ | 207.0434 Da |
| m/z of [M-H]⁻ | 205.0288 Da |
| m/z of [M+Na]⁺ | 229.0253 Da |
Advanced Chromatographic Methods for Separation and Analysis
Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity and the composition of its reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of peptides like MAGG. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For a polar, water-soluble compound like MAGG, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape. The components elute in order of increasing hydrophobicity.
The purity of MAGG can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks, often detected using a UV detector set at a wavelength where the peptide bond absorbs (around 210-220 nm). The purity of the closely related compound, N-(2-Mercaptopropionyl)glycine (tiopronin), is routinely confirmed by HPLC. selleckchem.com
Table 3: Typical HPLC Conditions for Analysis of this compound Analogues
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 214 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and assessing purity. sigmaaldrich.com It operates on the same principles of separation as column chromatography but uses a stationary phase (e.g., silica (B1680970) gel) coated on a flat plate. nih.govspringernature.com
A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. The separation is visualized, often by staining with a reagent like ninhydrin, which reacts with the amine groups in the peptide to produce a colored spot. reachdevices.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. The purity of N-(2-Mercaptopropionyl)glycine is often specified as ≥98% by TLC, indicating its utility for this class of compounds. sigmaaldrich.comsigmaaldrich.com
Table 4: Example TLC System for Analysis of Amino Acids and Peptides
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plate |
| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 3:1:1 v/v/v) |
| Application | 1-5 µL of a ~5 mg/mL solution in water |
| Development | In a saturated chamber until the solvent front is ~1 cm from the top |
| Visualization | UV light (if fluorescent indicator is present) followed by Ninhydrin spray and heating |
Data adapted from common protocols for amino acid and peptide analysis. reachdevices.com
Spectrophotometric Techniques for Quantitative and Qualitative Analysis (e.g., UV/Vis)
UV-Visible (UV/Vis) spectrophotometry is a technique used for the quantitative analysis of compounds in solution. While MAGG itself does not have a strong chromophore in the visible region, its concentration can be determined indirectly through color-forming reactions.
A well-established spectrophotometric method for the determination of related thiol compounds, such as N-acetyl-L-cysteine and N-(2-mercaptopropionyl)glycine (MPG), can be adapted for MAGG. This method involves a coupled redox and complexation reaction. First, the thiol group on MAGG reduces iron(III) to iron(II). Subsequently, the resulting iron(II) is complexed with a chromogenic reagent like 2,4,6-tripyridyl-s-triazine (TPTZ). The resulting Fe(TPTZ)₂²⁺ complex is intensely colored and its absorbance can be measured at its maximum wavelength (λₘₐₓ), which is around 593 nm. The absorbance is directly proportional to the concentration of the thiol compound, allowing for quantitative determination based on a calibration curve.
X-ray Crystallography for Solid-State Structural Determination of Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While a crystal structure for this compound itself may not be publicly available, analysis of its analogues and structural components provides invaluable insight into its expected solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
The crystal structure of N-acetyl glycine, a key fragment of MAGG, has been determined. researchgate.net These studies reveal a nearly planar molecule with the peptide C-N bond length being approximately 1.32 Å. The molecules in the crystal are organized into layers held together by extensive networks of hydrogen bonds.
Furthermore, the crystal structures of metal complexes involving glycine and its derivatives have been extensively studied. For example, the structure of a manganese(II) complex with nicotinoyl-glycine shows an octahedral coordination environment around the metal center. mdpi.com The analysis of such complexes is critical for understanding how the MAGG ligand coordinates to metal ions like technetium, providing a solid structural basis for the design and characterization of its radiopharmaceutical complexes.
Elemental analysis is a foundational technique in chemical research used to determine the elemental composition (by percentage) of a sample. For a new compound like this compound, this analysis is crucial for confirming that the synthesized product has the correct empirical formula (C₆H₁₀N₂O₄S). The process involves combusting a small, precisely weighed sample of the pure compound and quantifying the amounts of carbon (as CO₂), hydrogen (as H₂O), nitrogen (as N₂ gas), and sulfur (as SO₂). The results are then compared against the theoretically calculated percentages for the expected molecular formula. A close agreement between the experimental (found) and theoretical (calculated) values provides strong evidence of the compound's purity and identity.
Similarly, when this compound is used as a ligand to form metal complexes, elemental analysis is employed to confirm the stoichiometry of the final complex—that is, the ratio of the metal ion to the ligand molecules. This analysis would include quantifying the percentage of the metal in addition to C, H, N, and S.
While studies on related compounds, such as various glycine derivatives and their metal complexes, are available and demonstrate the routine use of elemental analysis for compositional verification, the specific data required for an article focused solely on this compound is absent from the accessible literature. Therefore, the data tables and detailed research findings requested for the section on "Elemental Analysis for Compositional Verification" cannot be generated at this time.
Future Research Trajectories and Emerging Applications
Design and Synthesis of Novel Mercaptoacetyl Glycyl Glycine (B1666218) Derivatives with Enhanced Properties
The fundamental structure of mercaptoacetyl glycyl glycine is a prime candidate for chemical modification to improve its pharmacokinetic and targeting properties. Research is actively pursuing the synthesis of novel derivatives to address limitations of the parent molecule, such as serum protein binding and stability.
One area of investigation involves altering the peptide backbone of the molecule. For instance, researchers have synthesized and evaluated alternatives like NHS-S-acetylmercaptoacetyltriserine (NHS-MAS3). nih.gov This derivative was developed to identify bifunctional chelators with superior characteristics compared to the standard N-hydroxysuccinimide derivative of S-acetylmercaptoacetyltriglycine (NHS-MAG3). nih.gov When conjugated to targeting molecules like biotin (B1667282) and peptide nucleic acid (PNA), the MAS3 derivative demonstrated improved stability in serum and cysteine solutions. nih.gov Notably, in preclinical models, the MAS3-biotin conjugate showed a significantly higher target-to-normal tissue ratio compared to its MAG3 counterpart, suggesting that modifications to the peptide chain can enhance in vivo targeting. nih.gov
Another approach involves the N-alkylation of the glycine components. Studies on N-alkylated mercaptoacetyl glycine derivatives have been undertaken to explore their biodistribution and potential for specific applications, such as imaging atherosclerotic plaques. iaea.org These modifications aim to fine-tune the lipophilicity and clearance mechanisms of the resulting radiolabeled complexes.
The overarching goal of these synthetic strategies is to create a new generation of MAG3-based chelators with tailored properties. Key objectives include reducing non-specific interactions, improving clearance rates for non-target tissues, and enhancing the stability of the radiolabeled conjugate, thereby leading to clearer imaging signals and potentially lower radiation burden.
Table 1: Comparison of MAG3 and MAS3 Derivative Properties
| Property | NHS-MAG3 | NHS-MAS3 | Outcome of Modification |
| Backbone | Triglycine (B1329560) | Triserine | Altered peptide structure |
| Stability in Serum | Standard | Improved | Enhanced resistance to degradation |
| Stability in Cysteine | Standard | Improved | Better retention of radiolabel |
| In Vivo Targeting (Biotin) | Standard | Significantly Higher | Improved target accumulation |
Exploration of Alternative Radionuclides for Specific Preclinical Imaging Applications
While technetium-99m remains the workhorse for single-photon emission computed tomography (SPECT), the expansion of nuclear medicine has introduced a wider array of radionuclides with diverse properties. The MAG3 chelator's versatility makes it an attractive candidate for complexing with radionuclides other than Tc-99m, opening avenues for different imaging modalities and therapeutic applications.
There is growing interest in adapting MAG3-like chelators for positron emission tomography (PET), a higher-resolution imaging technique. This requires stable complexation with PET isotopes such as Gallium-68 (Ga-68). researchgate.net The development of MAG3 derivatives that can rapidly and stably bind Ga-68 under mild conditions would be a significant advancement, potentially offering new PET tracers with the favorable clearance properties associated with the MAG3 backbone.
Furthermore, therapeutic radionuclides are being explored. Rhenium-188 (Re-188), for example, is a beta-emitter with chemical properties similar to technetium, making it a logical candidate for chelation by MAG3 and its derivatives. A Re-188-labeled MAG3 conjugate could potentially be used for targeted radionuclide therapy, where the chelator is attached to a tumor-targeting molecule.
The ideal chelator must be adaptable, providing stable coordination for a variety of radiometals that may have different coordination chemistries and oxidation states. researchgate.net Research is focused on creating multifunctional chelator systems that can securely bind to this expanding toolbox of radiometals, thereby accelerating the development of new radiopharmaceuticals for both diagnostic and therapeutic use. researchgate.net
Integration with Advanced Molecular Targeting Platforms beyond Current Applications
A significant evolution in radiopharmaceutical design is the conjugation of chelators to molecules that target specific biological markers, such as receptors or antigens on the surface of cancer cells. The MAG3 chelator, particularly as a bifunctional agent like NHS-MAG3, is well-suited for this purpose, allowing it to be covalently attached to targeting vectors.
Current research is moving beyond simple peptides and exploring more complex and highly specific targeting platforms. These include:
Antibody Fragments: Using smaller fragments of antibodies (like F(ab')2, Fab, or single-chain variable fragments) can lead to faster clearance and better tumor penetration than whole antibodies, with the MAG3 chelator serving as the means to attach the imaging radionuclide.
Peptide Nucleic Acids (PNAs): As demonstrated in studies comparing NHS-MAG3 and NHS-MAS3, PNAs can be used as targeting vectors. nih.gov These synthetic molecules can bind to specific DNA or RNA sequences, offering a novel approach to molecular targeting.
Nanoparticles and Polymers: Integrating MAG3 derivatives into larger nanoparticle or polymer-based delivery systems allows for the combination of imaging with drug delivery (theranostics) and can alter the pharmacokinetics of the agent to improve target accumulation.
The success of these integrations depends on the bifunctional chelator not interfering with the biological activity of the targeting molecule. The chemistry must be robust, ensuring that the chelator-radionuclide complex remains firmly attached to the targeting platform in vivo. The ultimate aim is to create highly specific probes that can visualize molecular processes, characterize disease states, and monitor therapeutic response with high precision.
Application of Computational Chemistry and Molecular Modeling in Ligand Design
Modern drug and tracer design increasingly relies on computational methods to predict molecular behavior and guide synthetic efforts, saving considerable time and resources. nih.govresearchgate.net The design of novel this compound derivatives is an area where these in silico techniques are particularly valuable.
Computational chemistry allows researchers to:
Predict Coordination Geometry: Using methods like Density Functional Theory (DFT), scientists can model how different radiometals will interact with a proposed MAG3 derivative. researchgate.net This helps in understanding the stability and electronic structure of the resulting complex before synthesis is attempted.
Simulate Molecular Dynamics: Molecular dynamics simulations can predict how a new MAG3-based radiopharmaceutical will behave in a biological environment. nih.gov This includes predicting its conformational flexibility, interactions with water molecules, and potential binding to serum proteins, which are key determinants of its in vivo performance. nih.gov
Perform Virtual Screening: Quantitative Structure-Activity Relationship (QSAR) models can be developed to screen large virtual libraries of potential MAG3 derivatives. chemcu.org These models identify candidates with the highest predicted affinity for a target or the most desirable pharmacokinetic properties, prioritizing the most promising compounds for synthesis. chemcu.org
By embracing these computational tools, researchers can move from a trial-and-error approach to a more rational design pipeline. nih.gov This technology can shift potential failures to the earlier, less costly in silico stages, thereby improving the success rate of developing novel ligands with enhanced properties for clinical translation. researchgate.netnih.gov
Expanding Preclinical Research to Novel Disease Models and Biological Pathways
While MAG3's clinical role is firmly established in nephrology and urology, its core properties as a stable and rapidly clearing chelator make it an attractive scaffold for developing tracers for other diseases. nih.gov Preclinical research is beginning to explore the application of targeted MAG3-based agents in diverse areas such as oncology, neurology, and cardiovascular disease.
For example, by attaching a MAG3-radionuclide complex to a ligand that binds to receptors overexpressed in tumors, researchers can develop new agents for cancer imaging. The rapid background clearance inherent to the MAG3 structure is highly advantageous in oncology, as it can lead to high tumor-to-background ratios shortly after administration.
Similarly, in neurology, MAG3-based tracers could be designed to cross the blood-brain barrier and visualize neuroinflammatory processes or neurotransmitter systems. The small size and hydrophilic nature of the MAG3 backbone can be modified to balance the need for brain penetration with efficient clearance.
This expansion requires testing in a wider range of animal models that accurately represent these novel disease targets. The insights gained from these preclinical studies will be crucial in determining whether the favorable characteristics of the MAG3 scaffold can be successfully translated to new clinical arenas, potentially broadening the impact of this versatile chelator far beyond its original application.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for mercaptoacetyl glycyl glycine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via site-selective alkylation of glycine residues. For example, modified N-terminal glycine units react with Katritzky salts under blue-light irradiation, initiating a single-electron transfer (SET) mechanism to generate glycyl radicals. These radicals couple with alkyl radicals (e.g., cyclohexyl) to form the final product . Key variables include solvent polarity (e.g., acetonitrile vs. DMF), base selection (e.g., K2CO3), and irradiation time (10–60 minutes), which impact reaction efficiency and byproduct formation.
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For HR-MS, employ electrospray ionization (ESI) in positive-ion mode to confirm molecular weight (e.g., [M+H]<sup>+</sup>). For NMR, analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify backbone connectivity and thiol-group presence. Cross-reference with MIRAGE guidelines for glycomics experiments, which emphasize reproducibility in spectral acquisition parameters (e.g., 128 scans for <sup>13</sup>C NMR) .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column is optimal. Use isotopically labeled internal standards (e.g., <sup>13</sup>C-glycine derivatives) to correct for matrix effects. Validate sensitivity (LOQ ≤ 1 nM) and specificity against interfering compounds like glutathione or cysteine .
Advanced Research Questions
Q. How do steric and electronic factors influence the site-selective modification of this compound in peptide backbones?
- Methodological Answer : Computational modeling (e.g., density functional theory, DFT) predicts reactivity trends. For example, electron-deficient glycine residues favor radical coupling with electron-rich alkyl groups. Experimentally, substituent effects can be tested using para-substituted Katritzky salts (e.g., electron-withdrawing -NO2 vs. electron-donating -OCH3). Monitor reaction kinetics via in-situ UV-Vis spectroscopy to correlate Hammett parameters with rate constants .
Q. What strategies resolve contradictions in reported stability data for this compound under oxidative conditions?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, oxygen concentration). Design a controlled study comparing stability in phosphate-buffered saline (PBS, pH 7.4) vs. simulated lysosomal fluid (pH 5.0). Use LC-MS to track degradation products (e.g., disulfide formation) and electron paramagnetic resonance (EPR) to detect radical intermediates. Apply the FINER criteria to evaluate study feasibility and relevance .
Q. How can this compound be engineered for targeted drug delivery?
- Methodological Answer : Conjugate the thiol group to maleimide-functionalized nanoparticles or antibodies. For example, PEGylated liposomes modified with this compound show enhanced tumor targeting via pH-sensitive disulfide bond cleavage. Validate specificity using flow cytometry (e.g., binding to CD44<sup>+</sup> cancer cells) and in vivo imaging in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
